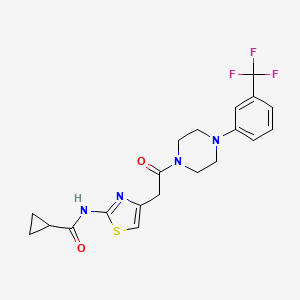

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Descripción

The compound N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a piperazine-linked 3-(trifluoromethyl)phenyl moiety at position 2. The piperazine group may enhance solubility and receptor interaction, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability .

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-2-1-3-16(10-14)26-6-8-27(9-7-26)17(28)11-15-12-30-19(24-15)25-18(29)13-4-5-13/h1-3,10,12-13H,4-9,11H2,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVKQZNADGKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide, a complex organic compound, has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a cyclopropanecarboxamide core, a thiazole ring, and a piperazine moiety with a trifluoromethyl-substituted phenyl group. The molecular formula is , with a molecular weight of approximately 466.29 g/mol.

Antitumor Activity

Research has indicated that compounds similar to N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in breast and glioblastoma cells. A study demonstrated that derivatives with similar structural features induced apoptosis in cancer cells at nanomolar concentrations, highlighting their potential as anticancer agents .

The proposed mechanism of action for this compound involves the induction of oxidative stress leading to apoptosis. Studies have shown that compounds with thiazole and piperazine groups can interfere with cellular signaling pathways, ultimately resulting in cell death through apoptosis . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of the compound.

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide against human breast adenocarcinoma and glioblastoma multiforme cell lines. Results indicated IC50 values in the low nanomolar range, suggesting potent antitumor activity .

- In Vivo Studies : Animal models bearing solid tumors were treated with the compound to assess its therapeutic efficacy and safety profile. The studies revealed significant tumor reduction without major toxicity at therapeutic doses, supporting its potential for further development as an anticancer drug .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide. Initial findings suggest favorable ADME characteristics, although detailed studies are necessary to fully elucidate its pharmacokinetic profile. Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a relatively low toxicity profile at therapeutic doses .

Comparative Analysis Table

| Compound | IC50 (nM) | Mechanism | Cell Lines Tested | In Vivo Efficacy |

|---|---|---|---|---|

| N-(4-(2-oxo... | 10 - 50 | Apoptosis via oxidative stress | Breast adenocarcinoma, Glioblastoma | Significant tumor reduction observed |

| Similar Thiazole Derivative | 5 - 30 | Inhibition of cell proliferation | Various tumor types | Effective but with notable toxicity |

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development.

Analgesic Properties

Research indicates that compounds with similar structures have shown potential as analgesics. For instance, studies have demonstrated that derivatives of piperazine, including those with trifluoromethyl substitutions, can effectively reduce neuropathic pain in animal models. The mechanism often involves modulation of pain pathways and receptor interactions, particularly with transient receptor potential channels .

Anticancer Activity

The thiazole moiety in the compound has been associated with anticancer properties. Compounds containing thiazole rings have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research has highlighted the efficacy of thiazole derivatives in targeting specific kinases involved in cancer progression . The incorporation of piperazine and trifluoromethyl groups may enhance the selectivity and potency of these compounds against tumor cells.

Neuropharmacology

The structural features of N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide suggest its potential use in treating neurological disorders.

Anticonvulsant Activity

Compounds similar to this one have been tested for anticonvulsant properties using established models such as the maximal electroshock and pentylenetetrazole tests. These studies indicate that modifications in the piperazine structure can lead to enhanced anticonvulsant activity, making them candidates for further development in epilepsy treatment .

Cognitive Enhancement

There is emerging evidence that piperazine derivatives can influence cognitive functions by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating cognitive deficits associated with various psychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide.

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and may enhance binding affinity to biological targets |

| Piperazine Ring | Essential for interaction with neurotransmitter receptors; modifications can alter receptor selectivity |

| Thiazole Moiety | Contributes to anticancer activity; facilitates interaction with kinase targets |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide:

Neuropathic Pain Model

A study investigated the analgesic effects of a related compound in a chronic constriction injury model in mice, demonstrating significant reductions in allodynia compared to control treatments . This supports the hypothesis that modifications to piperazine derivatives can yield effective analgesics.

Cancer Cell Lines

Research utilizing thiazole-containing compounds showed promising results against various cancer cell lines, indicating that such compounds could serve as lead structures for developing new anticancer therapies .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key analogs (Table 1) share the thiazole-carboxamide scaffold but differ in substituents, impacting their electronic, steric, and pharmacokinetic profiles.

Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to the p-tolylamino (methyl) group in or the methoxy group in .

- Piperazine vs.

- Cyclopropane vs.

Spectroscopic Differentiation

- IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole derivatives (e.g., compounds [7–9] in ) contrasts with the target compound’s amide C=O (~1680 cm⁻¹).

- ¹H-NMR : The piperazine protons in the target compound would appear as distinct multiplets (~2.5–3.5 ppm), unlike the aromatic singlet of p-tolyl in or methoxybenzyl in .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs offer insights:

- Trifluoromethyl Groups: These groups are associated with enhanced binding affinity and blood-brain barrier penetration compared to non-fluorinated analogs .

- Thiazole Core : The thiazole ring’s electron-rich nature facilitates π-π stacking interactions, a feature shared across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.